N-Propyl-3-(4-prop-2-ynylpiperazine-1-carbonyl)benzamide

Catalog No.
S3013876
CAS No.
1385407-39-5
M.F
C18H23N3O2
M. Wt
313.401
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Propyl-3-(4-prop-2-ynylpiperazine-1-carbonyl)ben...

CAS Number

1385407-39-5

Product Name

N-Propyl-3-(4-prop-2-ynylpiperazine-1-carbonyl)benzamide

IUPAC Name

N-propyl-3-(4-prop-2-ynylpiperazine-1-carbonyl)benzamide

Molecular Formula

C18H23N3O2

Molecular Weight

313.401

InChI

InChI=1S/C18H23N3O2/c1-3-8-19-17(22)15-6-5-7-16(14-15)18(23)21-12-10-20(9-4-2)11-13-21/h2,5-7,14H,3,8-13H2,1H3,(H,19,22)

InChI Key

ONBCZXGBPAVMJS-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC(=CC=C1)C(=O)N2CCN(CC2)CC#C

solubility

not available

Optoelectronic Devices

Scientific Field: Materials Science Summary of Application: The compound has been identified as a potential material for use in optoelectronic devices. This application leverages the unique electronic properties and superior optoelectronic characteristics of certain materials, which are crucial for the development of advanced optoelectronic systems . Methods of Application: The methods involve synthesizing two-dimensional (2D) materials with the desired electronic properties and integrating them into device architectures. The synthesis techniques and characteristics are critical for the fabrication of these devices . Results: The advancements in this field have led to the development of high-mobility optoelectronic devices, with indium selenide (InSe) being a notable example of a material that benefits from such research .

Quantum-Centric Supercomputing

Scientific Field: Quantum Computing Summary of Application: The compound is part of research efforts to integrate quantum computing with classical computing, aiming to create the next generation of supercomputers . Methods of Application: Collaborative efforts between leading institutions are focused on defining software integration architecture for quantum-centric supercomputers, orchestrating computational workflows across quantum computers and classical compute clusters . Results: The collaboration aims to foster industry adoption in materials science and chemistry, with the potential to substantially advance the use of quantum computing for applications in these fields .

Mechanoluminescent Materials

Scientific Field: Structural Health Monitoring Summary of Application: The compound is being explored for its mechanoluminescent properties, which could simplify and reduce the cost of assessing the safety of everyday structures . Methods of Application: The application of this material would involve embedding it within structures where stress information needs to be logged and monitored . Results: The expected outcome is a more accessible and cost-effective approach to structural safety assessments .

Antimicrobial Agents

Scientific Field: Medicinal Chemistry Summary of Application: The compound has shown promise as an antimicrobial agent, with potential therapeutic importance due to its ability to engage in hydrogen bonding and dipole-dipole interactions . Methods of Application: Synthesis involves a Cu(I) catalyzed [3+2] dipolar cycloaddition, followed by in vitro assays against various microbial strains . Results: Some synthesized compounds exhibited moderate to excellent activity against tested strains, with compound 7o showing substantial potency .

Anticancer Agents

Scientific Field: Oncology Summary of Application: The compound is used in the synthesis of new anticancer agents, particularly 4-azaindoleisoxazoles, which have shown in vitro activity against various human cancer cell lines . Methods of Application: The synthesis involves a Cu(I)-catalyzed 1,3-dipolar cycloaddition reaction, with the products being tested for their anticancer activity . Results: Some products demonstrated activity superior to standard doxorubicin and inhibitory activity against tyrosine kinase EGFR higher than Erlotinib .

Beta Lactamase Inhibition

Scientific Field: Biochemistry Summary of Application: Related compounds have been investigated for their role as beta lactamase inhibitors, which are crucial in combating antibiotic resistance . Methods of Application: The compounds are tested for their ability to inhibit the beta lactamase enzyme, which is responsible for the hydrolysis of penicillin and other beta-lactam antibiotics . Results: The compounds have shown activity against resistant bacteria in vitro, indicating their potential as effective beta lactamase inhibitors .

N-Propyl-3-(4-prop-2-ynylpiperazine-1-carbonyl)benzamide is a chemical compound characterized by its unique structure, which includes a propyl group, a piperazine moiety, and a benzamide framework. This compound is recognized for its versatile properties and applications in various fields of scientific research, particularly in medicinal chemistry and material science. The compound's IUPAC name reflects its complex structure, which allows for diverse chemical interactions and biological activities.

, including:

  • Oxidation: This reaction can modify the compound to create oxidized derivatives.
  • Reduction: Involves the conversion of the compound into reduced forms using reducing agents.
  • Substitution: This involves replacing specific functional groups with new ones, altering the compound’s properties.

Common Reagents and Conditions

Key reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate is commonly employed for oxidation processes.
  • Reducing Agents: Lithium aluminum hydride is often used for reduction.
  • Nucleophiles: These are utilized in substitution reactions to facilitate the replacement of functional groups.

The conditions under which these reactions occur—such as temperature, solvent choice, and pH—are critical for achieving the desired outcomes and optimizing yields.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions applied. For instance:

  • Oxidation may yield various oxidized derivatives.
  • Reduction can produce more saturated forms of the compound.
  • Substitution typically results in new derivatives with altered functional groups.

N-Propyl-3-(4-prop-2-ynylpiperazine-1-carbonyl)benzamide exhibits significant biological activity, particularly in pharmacological contexts. The mechanism of action primarily involves its interaction with specific receptors or enzymes in biological pathways. This interaction can modulate receptor activity, influencing various physiological processes. Research indicates potential applications in drug development, where the compound may serve as a lead structure for therapeutic agents targeting neurological or psychiatric conditions.

The synthesis of N-Propyl-3-(4-prop-2-ynylpiperazine-1-carbonyl)benzamide involves several key steps:

  • Cyclization of 1,2-Diamine Derivatives: This step creates the piperazine ring structure.
  • Ugi Reaction: A multi-component reaction that helps form the desired amide linkage.
  • Ring Opening of Aziridines: This step introduces additional functional groups under nucleophilic conditions.

Industrial Production Methods

In industrial settings, large-scale synthesis typically employs optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are utilized to efficiently produce piperazine derivatives on a commercial scale.

N-Propyl-3-(4-prop-2-ynylpiperazine-1-carbonyl)benzamide finds applications across several domains:

  • Medicinal Chemistry: Investigated for potential therapeutic uses in drug development.
  • Biological Research: Serves as a tool for studying biological interactions and mechanisms.
  • Material Science: Contributes to the development of new materials with unique properties due to its structural characteristics.

Studies on N-Propyl-3-(4-prop-2-ynylpiperazine-1-carbonyl)benzamide have focused on its interaction with various biological targets. These studies reveal that the compound can effectively bind to certain receptors, influencing their activity and providing insights into its potential therapeutic applications.

Similar compounds to N-Propyl-3-(4-prop-2-ynylpiperazine-1-carbonyl)benzamide include:

  • Trimetazidine
  • Ranolazine
  • Aripiprazole

Uniqueness

What sets N-Propyl-3-(4-prop-2-ynylpiperazine-1-carbonyl)benzamide apart from these similar compounds is its unique combination of functional groups that confer specific reactivity and biological activity. This uniqueness enhances its value in scientific research and potential therapeutic applications compared to other piperazine derivatives.

XLogP3

1.5

Dates

Last modified: 04-15-2024

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